Cafestol

概要

説明

Cafestol is a diterpenoid molecule found in coffee beans, particularly in unfiltered coffee drinks such as French press coffee, Turkish coffee, and Greek coffee. It is one of the compounds responsible for the biological and pharmacological effects of coffee. A typical bean of Coffea arabica contains about 0.4% to 0.7% this compound by weight .

準備方法

合成経路と反応条件: カフェストールは、さまざまな方法でコーヒー豆から抽出できます。一般的な方法の1つは、鹸化です。この方法では、コーヒーサンプルを水酸化カリウム水溶液と混合し、80°Cの水浴中で磁気攪拌下でインキュベートします。エステル化されたジテルペンは加水分解され、得られたジテルペンアルコールはジエチルエーテルで抽出されます .

工業生産方法: 工業的には、カフェストールは通常、ダイオードアレイ検出を備えた高速液体クロマトグラフィーを使用して、コーヒー醸造物から抽出されます。この方法は、エステル化されたジテルペンを加水分解し、得られたジテルペンアルコールを抽出することを含みます .

化学反応の分析

Catalytic Hydrogenation of Cafestol and Kahweol Mixtures

This compound and its structural analog kahweol differ by a single double bond. Selective hydrogenation of kahweol to this compound has been achieved using heterogeneous palladium catalysts under batch and continuous-flow conditions .

Batch Hydrogenation (Table 1):

| Catalyst | Time (min) | Conversion (%) | This compound Selectivity (%) |

|---|---|---|---|

| Pd/C 10% | 10 | 100 | >99.0 |

| Pd/CaCO₃ 5% | 10 | 100 | 97.0 |

| Pd/BaSO₄ 5% | 30 | 100 | 91.0 |

-

Optimal Conditions : Pd/C 10% catalyst achieves full conversion and >99% selectivity in 10 minutes .

-

Mechanism : The reaction selectively hydrogenates kahweol’s C1–C2 double bond without affecting the furan ring. Quinoline (1 wt%) enhances selectivity by modifying the Pd surface .

Continuous-Flow Hydrogenation (Table 2):

| Catalyst | Residence Time (s) | Conversion (%) | This compound Selectivity (%) |

|---|---|---|---|

| Pd/C 5% | 9.8 | 100 | >99 |

| Pd/C 5% | 113.1 | 100 | <1 |

-

Key Insight : Shorter residence times (9.8 seconds) with Pd/C 5% yield >99% selectivity, while prolonged exposure leads to furan ring hydrogenation or side products .

Critical Reaction Steps:

-

Aldehyde–Ene Cyclization :

-

SmI₂-Mediated Radical Cyclization :

-

Au-Catalyzed Furan Formation :

Biochemical Interactions Involving this compound

While primarily chemical reactions, this compound’s biochemical effects on cholesterol metabolism are mechanistically relevant:

科学的研究の応用

Pharmacological Properties

Cafestol has been extensively studied for its various pharmacological effects, which include:

- Anti-inflammatory Effects : this compound has demonstrated the ability to modulate inflammatory pathways, specifically by inhibiting the production of pro-inflammatory cytokines such as interleukin-8 and monocyte chemoattractant protein-1 in vascular endothelial cells. This suggests a potential role in mitigating vascular inflammation and endothelial dysfunction, which are critical factors in cardiovascular diseases .

- Hepatoprotective Effects : Research indicates that this compound exhibits protective effects on liver cells. It has been shown to influence lipid metabolism and reduce oxidative stress, potentially offering therapeutic benefits for liver conditions .

- Anti-cancer Activity : this compound has been reported to induce apoptosis in various cancer cell lines, including kidney cancer and leukemia. Studies indicate that it inhibits key anti-apoptotic proteins and activates caspases, leading to increased tumor cell death . Moreover, this compound enhances the sensitivity of cancer cells to other therapeutic agents, suggesting its utility as an adjunct treatment in oncology .

- Cholesterol Regulation : this compound is known to elevate serum cholesterol levels by activating the farnesoid X receptor in the intestine. This mechanism involves the induction of fibroblast growth factor 15, which subsequently reduces the expression of liver genes that regulate cholesterol synthesis . While this effect raises concerns regarding cardiovascular health, it also highlights this compound's role in lipid metabolism.

Case Studies and Clinical Trials

Several studies have highlighted the potential applications of this compound:

- Weight Management : A 12-week clinical trial indicated that this compound supplementation could lead to reductions in body weight and visceral fat without adversely affecting insulin sensitivity or glucose tolerance .

- Cholesterol Studies : Long-term studies have shown that regular consumption of coffee rich in this compound can lead to increases in serum cholesterol levels by 6% to 8% when consumed at higher quantities . This effect necessitates further investigation into the balance between potential health risks and benefits.

- Cancer Treatment Synergy : Research has demonstrated that this compound enhances the effectiveness of existing cancer therapies by promoting apoptosis through modulation of apoptotic protein expressions . This finding could pave the way for new treatment protocols incorporating this compound.

作用機序

類似化合物との比較

カフェストールは、コーヒー豆に見られるもう1つのジテルペンであるカフエオールと比較されることが多いです。両方の化合物は類似の生物学的活性を持っていますが、カフエオールはフラン環に1つの共役二重結合があり、これがわずかに異なる特性を与えています . 他の類似の化合物には、カフェインとクロロゲン酸があり、これらはコーヒーにも含まれており、コーヒーの健康効果に貢献しています .

類似化合物:

- カフエオール

- カフェイン

- クロロゲン酸

カフェストールは、その独自の生物学的活性とコーヒーへの存在により、さまざまな研究分野で注目される化合物です。

生物活性

Cafestol, a natural diterpene found in coffee, has garnered significant attention due to its diverse biological activities. As a component of coffee oil, this compound is implicated in various health-related effects, including anti-inflammatory, anti-cancer, and hepatoprotective properties. This article synthesizes findings from multiple studies to provide a comprehensive overview of the biological activities of this compound, supported by data tables and case studies.

1. Anti-inflammatory Effects

This compound exhibits potent anti-inflammatory properties by modulating several signaling pathways. It has been shown to reduce the expression of cyclooxygenase-2 (COX-2) and inhibit the secretion of inflammatory mediators such as interleukin-8 (IL-8) and monocyte chemoattractant protein-1 (MCP-1) in human umbilical vein endothelial cells (HUVECs) under cyclic strain conditions .

Mechanisms of Action:

- Inhibition of MAPK Pathway: this compound reduces phosphorylation of MAPK proteins, thereby diminishing inflammatory responses .

- Activation of Nrf2/HO-1 Pathway: It enhances the expression of heme oxygenase-1 (HO-1), an important antioxidant enzyme .

2. Hepatoprotective Properties

This compound has been associated with protective effects against liver damage. Studies indicate that it can enhance the activity of phase II detoxifying enzymes, which play a crucial role in the metabolism and elimination of toxic substances from the liver .

Key Findings:

- This compound promotes glutathione S-transferase activity and increases the expression of uridine 5′-diphospho-glucuronosyltransferase, which aids in detoxification processes .

3. Anti-cancer Activity

Research has demonstrated that this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance:

- In Caki Cells: this compound inhibited proliferation and induced apoptosis through down-regulation of anti-apoptotic proteins and activation of caspases .

- In HL60 Cells: It reduced reactive oxygen species (ROS) production and promoted differentiation markers associated with apoptosis .

4. Effects on Lipid Metabolism

This compound is known to elevate serum cholesterol levels; however, it also has implications for insulin secretion:

- Long-term exposure to low concentrations of this compound significantly increased insulin secretion in vitro, suggesting a potential role in glucose metabolism regulation .

Table 1: Summary of Biological Activities of this compound

| Activity | Effect | Mechanism |

|---|---|---|

| Anti-inflammatory | Reduces COX-2 expression | Inhibition of MAPK signaling |

| Hepatoprotective | Enhances detoxifying enzyme activity | Activation of Nrf2/HO-1 pathway |

| Anti-cancer | Induces apoptosis in cancer cells | Down-regulation of anti-apoptotic proteins |

| Lipid Metabolism | Increases serum cholesterol | Modulation of insulin secretion |

Table 2: Case Studies on this compound's Biological Effects

| Study Reference | Cell Line/Model | Key Findings |

|---|---|---|

| Shen et al. (2019) | HUVECs | Inhibited IL-8 and MCP-1 secretion |

| Choi et al. (2019) | Caki Cells | Induced apoptosis via caspase activation |

| Woo et al. (2019) | HL60 Cells | Increased differentiation markers; reduced ROS |

特性

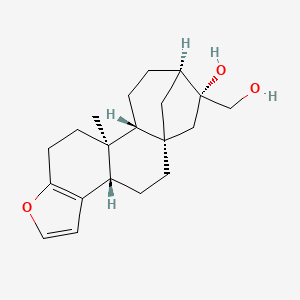

IUPAC Name |

(1S,4S,12S,13R,16R,17R)-17-(hydroxymethyl)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3/c1-18-7-5-16-14(6-9-23-16)15(18)4-8-19-10-13(2-3-17(18)19)20(22,11-19)12-21/h6,9,13,15,17,21-22H,2-5,7-8,10-12H2,1H3/t13-,15-,17+,18-,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNJVYWXIDISQRD-HWUKTEKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3=C(C1CCC45C2CCC(C4)C(C5)(CO)O)C=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC3=C([C@H]1CC[C@]45[C@H]2CC[C@H](C4)[C@](C5)(CO)O)C=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3040986 | |

| Record name | Cafestol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

469-83-0 | |

| Record name | Cafestol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=469-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cafestol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000469830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cafestol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CAFESTOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AC465T6Q6W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。